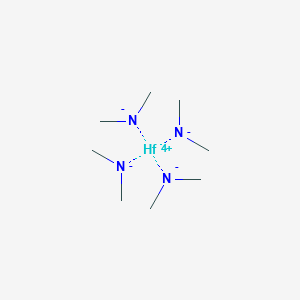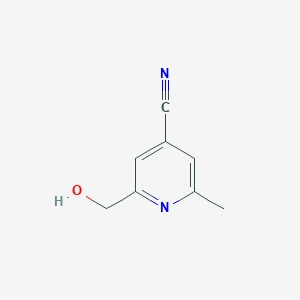
2-(Hydroxymethyl)-6-methylisonicotinonitrile
Übersicht
Beschreibung
2-(Hydroxymethyl)-6-methylisonicotinonitrile is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Alzheimer's Disease Research
2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP), a derivative of 2-(Hydroxymethyl)-6-methylisonicotinonitrile, has been utilized in Alzheimer's disease research. It is used in conjunction with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This aids in the diagnostic assessment of Alzheimer's and monitoring of treatment responses (Shoghi-Jadid et al., 2002).
2. Development of Proton Exchange Membranes
2,6-Bis(hydroxymethyl)-4-methyl phenol, related to this compound, has been used in the development of proton exchange membranes (PEMs). These membranes show controlled swelling, good ionic conductivity, and enhanced mechanical properties, important for applications like fuel cells (Hande et al., 2008).
3. Synthetic Organic Chemistry
In synthetic organic chemistry, hydroxymethyl derivatives have been used in the hydroxymethylation of various compounds. For example, hydroxymethylation of 6,8- O -dimethyl emodin has been achieved using a modified Marschalk reaction, demonstrating the utility of hydroxymethyl compounds in synthetic pathways (Jin & Zhao, 2010).
4. Magnetic Properties Research
Compounds related to this compound have been studied for their magnetic properties. For instance, 6-formyl-2-(hydroxymethyl)-4-methylphenol has been used in the synthesis of heterometallic pentanuclear compounds, which have applications in studying magnetic interactions at a molecular level (Chandrasekhar et al., 2013).
5. Biobased Polymer Synthesis
2,5-Bis(hydroxymethyl)furan, structurally similar to this compound, has been enzymatically polymerized to create novel biobased furan polyesters. These have potential applications in sustainable materials, providing an alternative to petroleum-based polymers (Jiang et al., 2014).
Wirkmechanismus
Target of Action
The primary target of 2-(Hydroxymethyl)-6-methylisonicotinonitrile is Serine Hydroxymethyltransferase 2 (SHMT2) . SHMT2 is a PLP-dependent tetrameric enzyme that catalyzes the reversible transition from serine to glycine, promoting the production of one-carbon units that are indispensable for cell growth and regulation of the redox and epigenetic states of cells .
Mode of Action
It is suggested that the compound interacts with its target, shmt2, and potentially alters its enzymatic activity . This interaction could lead to changes in the metabolic pathways involving serine and glycine, affecting cell growth and redox regulation .
Biochemical Pathways
The compound likely affects the serine and glycine metabolic pathways . As SHMT2 is involved in the reversible transition from serine to glycine, the interaction of this compound with SHMT2 could influence these pathways and their downstream effects, including cell growth and redox regulation .
Pharmacokinetics
Similar compounds have shown good oral bioavailability and minimal metabolism, suggesting that this compound might also exhibit favorable adme properties .
Result of Action
Given its potential interaction with shmt2, it could influence cell growth and redox regulation
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its interaction with SHMT2 . Additionally, the presence of other compounds or enzymes could potentially affect its efficacy .
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-6-methylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-2-7(4-9)3-8(5-11)10-6/h2-3,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTBKEWEKAICOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591362 | |
| Record name | 2-(Hydroxymethyl)-6-methylpyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108129-25-5 | |
| Record name | 2-(Hydroxymethyl)-6-methylpyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
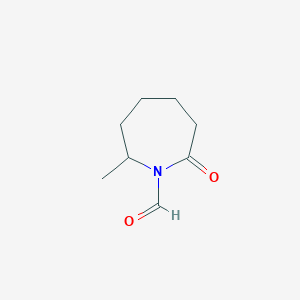
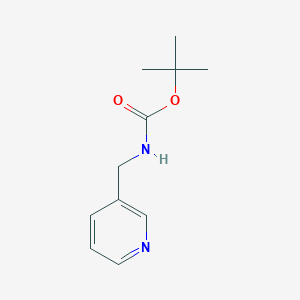
![2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol](/img/structure/B12256.png)
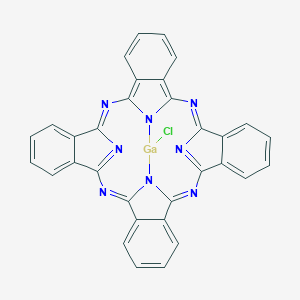

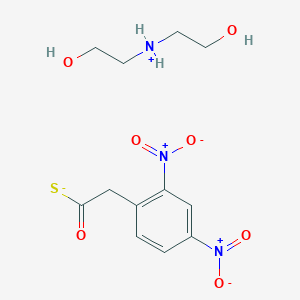
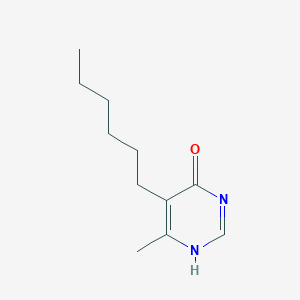
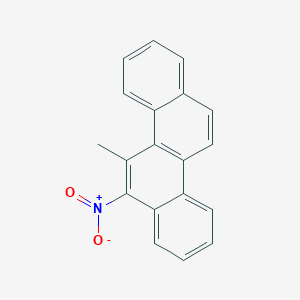

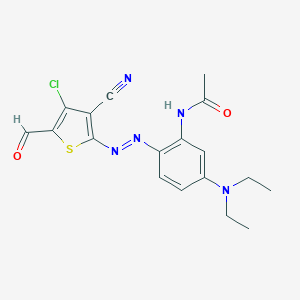
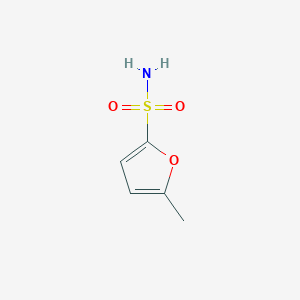
![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12278.png)
